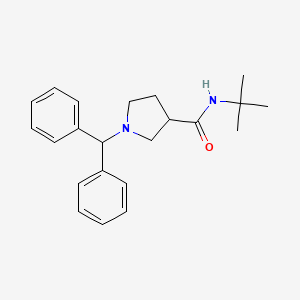![molecular formula C17H15N3OS2 B6476681 2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol CAS No. 2640829-43-0](/img/structure/B6476681.png)
2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol is a complex organic compound that features a benzothiophene ring, a thiazolopyridine moiety, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiophene Ring: Starting from a suitable thiophene derivative, the benzothiophene ring can be synthesized through cyclization reactions.
Synthesis of Thiazolopyridine Moiety: This can be achieved by reacting a pyridine derivative with a thiazole precursor under specific conditions.
Coupling Reactions: The benzothiophene and thiazolopyridine intermediates are then coupled using appropriate reagents and catalysts.
Introduction of Propanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzothiophene or thiazolopyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, 2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features might interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethanol: Similar structure but with an ethanol group instead of propanol.
2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)butanol: Similar structure but with a butanol group instead of propanol.
2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon of the propanol chain.
Uniqueness
The uniqueness of 2-(1-benzothiophen-2-yl)-1-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)propan-2-ol lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-1-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-17(21,15-8-11-4-2-3-5-13(11)22-15)10-19-16-20-12-9-18-7-6-14(12)23-16/h2-9,21H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPDWPSLQQOHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(S1)C=CN=C2)(C3=CC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-1-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6476599.png)
![1-(2-fluorophenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476603.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6476618.png)
![1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B6476622.png)
![1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6476634.png)
![3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6476641.png)
![1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476651.png)
![2-(1H-indol-1-yl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6476655.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B6476673.png)
![7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B6476675.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B6476687.png)
![1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B6476698.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide](/img/structure/B6476706.png)
